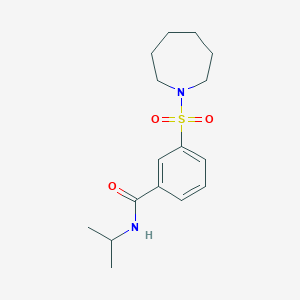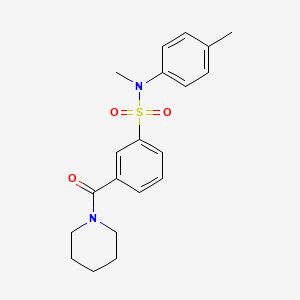![molecular formula C16H17ClN2O4S B4958407 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4958407.png)
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, also known as CMMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMPG belongs to the class of sulfonamide compounds and has shown promising results in various studies related to neurological disorders.
Mecanismo De Acción
The exact mechanism of action of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and physiological effects:
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide has been shown to have several biochemical and physiological effects in the brain. It can reduce oxidative stress and inflammation, which are known to contribute to the progression of neurological disorders. It can also increase the levels of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide in lab experiments is its high potency and selectivity. It can be used in very small concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is its limited solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions that can be explored in the research of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide. One potential direction is to investigate its therapeutic potential in other neurological disorders such as multiple sclerosis and Huntington's disease. Another direction is to explore its potential as a treatment for cognitive impairment in aging populations. Additionally, further studies can be conducted to better understand its mechanism of action and optimize its pharmacological properties.
In conclusion, N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its ability to reduce oxidative stress and inflammation, enhance cognitive function, and increase neurotransmitter levels make it an attractive candidate for further research. With continued investigation, N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide may eventually become a valuable tool in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-methyl-N-phenylglycine in the presence of a base. The resulting compound is then purified through recrystallization to obtain N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide in its pure form.
Aplicaciones Científicas De Investigación
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Several studies have shown that N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide can act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. It has also been found to enhance cognitive function and memory in animal models.
Propiedades
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-19(11-16(20)18-13-6-4-3-5-7-13)24(21,22)15-10-12(17)8-9-14(15)23-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSZKKQRZFZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B4958334.png)

![N-(2-ethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4958349.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4958357.png)
![2-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4958365.png)
![N,N'-[1,3-phenylenebis(methylene)]bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide]](/img/structure/B4958372.png)

![N-[2-methoxy-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4958391.png)
![5-(2-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4958399.png)


![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)
![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)